molecular formula C14H13N3O2 B2629293 1-(6-methoxy-1H-indole-2-carbonyl)azetidine-3-carbonitrile CAS No. 2034284-98-3

1-(6-methoxy-1H-indole-2-carbonyl)azetidine-3-carbonitrile

Cat. No.: B2629293
CAS No.: 2034284-98-3
M. Wt: 255.277
InChI Key: WJKCBWVWGRBHFH-UHFFFAOYSA-N
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Description

1-(6-Methoxy-1H-indole-2-carbonyl)azetidine-3-carbonitrile is a synthetic organic compound that features an indole moiety, a carbonyl group, and an azetidine ring. The indole structure is a significant heterocyclic system found in many natural products and pharmaceuticals, known for its diverse biological activities

Preparation Methods

The synthesis of 1-(6-methoxy-1H-indole-2-carbonyl)azetidine-3-carbonitrile typically involves multiple steps, starting with the preparation of the indole derivative. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . The resulting indole derivative can then be functionalized to introduce the methoxy group at the 6-position.

The next step involves the formation of the azetidine ring. This can be achieved through a cyclization reaction, where a suitable precursor undergoes intramolecular nucleophilic substitution.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Mechanism of Action

The mechanism of action of 1-(6-methoxy-1H-indole-2-carbonyl)azetidine-3-carbonitrile involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, gene expression, and metabolic processes . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

1-(6-Methoxy-1H-indole-2-carbonyl)azetidine-3-carbonitrile can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its combination of the indole moiety with an azetidine ring and a carbonitrile group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(6-methoxy-1H-indole-2-carbonyl)azetidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-19-11-3-2-10-4-13(16-12(10)5-11)14(18)17-7-9(6-15)8-17/h2-5,9,16H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKCBWVWGRBHFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CC(C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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